molecular formula C16H15N3O2 B2541749 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide CAS No. 732251-06-8

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Cat. No.: B2541749
CAS No.: 732251-06-8
M. Wt: 281.315
InChI Key: MDZHKPKONJZXGK-UHFFFAOYSA-N
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Description

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure analysis of derivatives similar to "1-methyl-5-phenoxy-1H-indole-2-carbohydrazide". Studies such as those by Kaynak et al. (2005) and Errossafi et al. (2015) have focused on the preparation of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide and related compounds. These works provide insights into the chemical synthesis, crystal structure, and quantum mechanical calculations, contributing to the understanding of the molecular configurations and potential chemical properties of these compounds (Kaynak, Öztürk, Özbey, & Çapan, 2005) (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).

Biochemical Applications

The potential biochemical and pharmaceutical applications of indole derivatives, including those similar to "this compound", have been a subject of interest. For example, research by Bingul et al. (2019) on the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties highlights the therapeutic potential of these compounds in addressing oxidative stress and neurodegenerative diseases (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).

Chemical Properties and Reactivity

Further studies explore the chemical properties and reactivity of indole derivatives, potentially applicable to "this compound". Research by Lakhdar et al. (2006) on the nucleophilic reactivities of indoles provides valuable information on the kinetics of coupling reactions involving indole compounds, which could inform synthetic strategies for creating novel derivatives with desired biological activities (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).

Biochemical Analysis

Biochemical Properties

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound interacts with the active site of α-glucosidase, leading to enzyme inhibition. This interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to the active site of α-glucosidase, leading to enzyme inhibition . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on α-glucosidase and other target enzymes, although the extent of these effects may vary depending on the specific experimental conditions . Additionally, the compound has been observed to have long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit α-glucosidase and other target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have also been observed, with the compound exhibiting a dose-dependent response in terms of its inhibitory effects on target enzymes and cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Additionally, this compound has been shown to influence the activity of key metabolic enzymes, including those involved in carbohydrate and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by the compound’s physicochemical properties and its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications, which direct this compound to specific cellular compartments . The compound’s activity and function are influenced by its subcellular localization, with different effects observed depending on its distribution within the cell .

Properties

IUPAC Name

1-methyl-5-phenoxyindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-8-7-13(21-12-5-3-2-4-6-12)9-11(14)10-15(19)16(20)18-17/h2-10H,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZHKPKONJZXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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